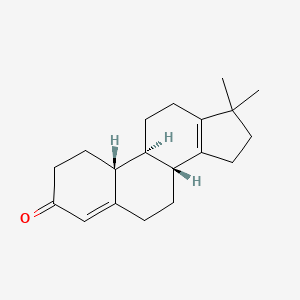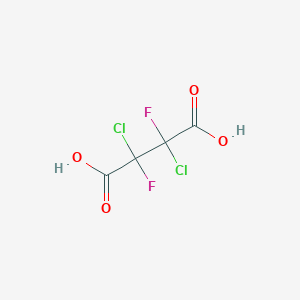
2,3-Dichloro-2,3-difluorobutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-2,3-difluorobutanedioic acid is an organic compound with the molecular formula C4H2Cl2F2O4 It is a derivative of butanedioic acid, where two hydrogen atoms are replaced by chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-2,3-difluorobutanedioic acid typically involves the halogenation of butanedioic acid derivatives. One common method is the reaction of butanedioic acid with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-2,3-difluorobutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,3-Dichloro-2,3-difluorobutanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-dichloro-2,3-difluorobutanedioic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobutanedioic acid: Similar structure but lacks fluorine atoms.
2,3-Difluorobutanedioic acid: Similar structure but lacks chlorine atoms.
2,3-Dichloro-2-fluorobutanedioic acid: Contains both chlorine and fluorine but in different proportions.
Uniqueness
2,3-Dichloro-2,3-difluorobutanedioic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties
Properties
CAS No. |
377-34-4 |
|---|---|
Molecular Formula |
C4H2Cl2F2O4 |
Molecular Weight |
222.96 g/mol |
IUPAC Name |
2,3-dichloro-2,3-difluorobutanedioic acid |
InChI |
InChI=1S/C4H2Cl2F2O4/c5-3(7,1(9)10)4(6,8)2(11)12/h(H,9,10)(H,11,12) |
InChI Key |
DNNMVKPGIKEQGO-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(=O)O)(F)Cl)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


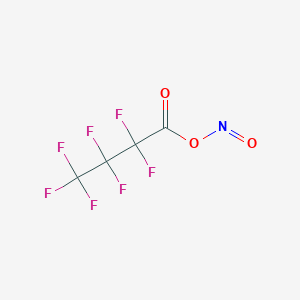
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)
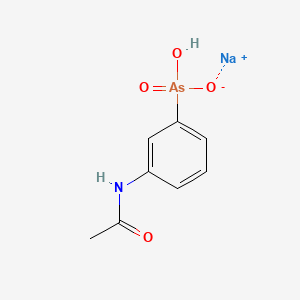
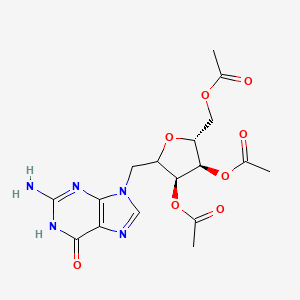
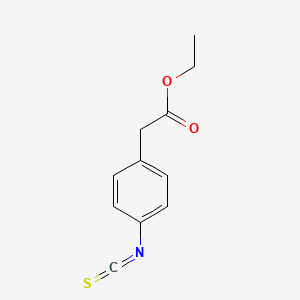
![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
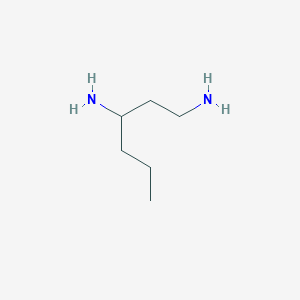
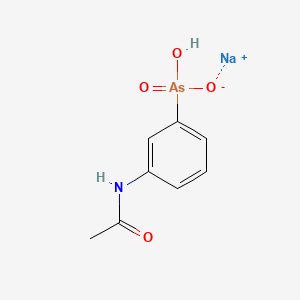


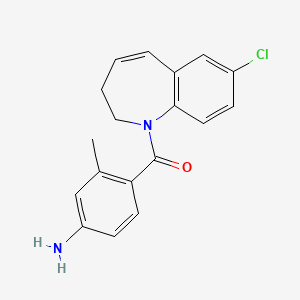
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)

